2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol
Description
2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a chlorine atom at position 2, a hydroxyl group at position 3, and a 2,2,2-trifluoro-1-hydroxyethyl substituent at position 6. This compound combines electron-withdrawing (chlorine, trifluoroethyl) and hydrogen-bonding (hydroxyl) groups, making it structurally distinct from simpler pyridine analogs.
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2/c8-6-4(13)2-1-3(12-6)5(14)7(9,10)11/h1-2,5,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRMYICFAOSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves several steps. One common method includes the reaction of 2-chloropyridine with trifluoroacetaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require solvents such as dichloromethane or ethanol . Industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Cancer Treatment
Research has indicated that 2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol can enhance the efficacy of traditional chemotherapeutics. In preclinical models, it has shown promise in reducing side effects while improving therapeutic outcomes .
Agrochemical Applications
The compound has been investigated for its pesticidal properties. It exhibits high activity against certain invertebrate pests, including difficult-to-control insects and acarids. This makes it a potential candidate for developing new agrochemicals that can mitigate pest resistance issues .
Material Science Applications
Due to its unique fluorinated structure, this compound has potential applications in the development of advanced materials. Its stability and reactivity can be harnessed in creating coatings or polymers with enhanced properties such as hydrophobicity and chemical resistance.
Case Study 1: Antimicrobial Resistance
A study demonstrated the compound's effectiveness against resistant strains of bacteria. It was shown to inhibit growth at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .
Case Study 2: Combination Therapy in Cancer
In combination with standard chemotherapy agents, this compound improved tumor regression rates in animal models by modulating drug metabolism and enhancing drug delivery to tumor sites .
Data Tables
| Application Area | Target Organism/Condition | Effectiveness | Mechanism |
|---|---|---|---|
| Antimicrobial | Multidrug-resistant bacteria | High | Disruption of cell wall synthesis |
| Cancer Treatment | Various cancer types | Enhanced efficacy | Modulation of drug metabolism |
| Agrochemicals | Invertebrate pests | High | Pesticidal activity against resistant species |
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 6
2-Chloro-6-(Trifluoromethyl)Pyridin-3-Ol (CID 85983245)
- Molecular Formula: C₆H₃ClF₃NO
- Key Features: Trifluoromethyl (-CF₃) group at position 6. Strong electron-withdrawing effect from -CF₃, increasing the acidity of the hydroxyl group (pKa ~8–10 estimated). Higher lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs.
- Differences :
- Lacks the hydroxyethyl chain present in the target compound, reducing hydrogen-bonding capacity.
- -CF₃ is metabolically stable but may reduce solubility in aqueous environments.
2-Chloro-6-Hydroxymethyl-Pyridin-3-Ol (CAS 208519-41-9)
- Molecular Formula: C₆H₅ClNO₂
- Key Features :
- Hydroxymethyl (-CH₂OH) group at position 6.
- Enhanced hydrophilicity due to the polar -CH₂OH group (logP ~0.5–1.0).
- Higher aqueous solubility (~50–100 mg/mL estimated).
- Differences :
(2-Chloro-6-Fluoro-Pyridin-3-Yl)-Methanol (CAS 1227563-88-3)
- Molecular Formula: C₆H₅ClFNO
- Key Features :
- Fluorine atom at position 6 and hydroxymethyl at position 3.
- Moderate electron-withdrawing effect from fluorine (compared to -CF₃ or -CH₂C(OH)CF₃).
- Balanced logP (~1.0–1.5) and solubility (~10–20 mg/mL).
Physicochemical Properties
Biological Activity
Chemical Identity
2-Chloro-6-(2,2,2-trifluoro-1-hydroxyethyl)pyridin-3-ol is a halogenated pyridine derivative characterized by its unique trifluoroethyl and hydroxyl functional groups. Its molecular formula is , and it is identified by the CAS number 344776-74-5. The compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. The presence of chlorine and trifluoromethyl groups enhances the compound's ability to penetrate microbial membranes, potentially leading to increased efficacy against various pathogens. Studies have shown that similar compounds in this class demonstrate broad-spectrum antimicrobial effects, making them candidates for further investigation in drug development against resistant strains of bacteria and fungi .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential effectiveness as therapeutic agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors involved in key signaling pathways, thereby altering their activity and leading to therapeutic outcomes. This interaction could disrupt cellular processes essential for microbial survival or cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2-Chloro-6-(2,2,2-trifluoroethyl)pyridin-3-ol | Structure | Moderate antimicrobial activity | 25 |
| 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | Structure | Low anticancer activity | 50 |
| 2-Chloro-6-(1-methylethyl)pyridin-3-ol | Structure | High cytotoxicity against A549 cells | 15 |
Case Studies
Several studies have been conducted to evaluate the biological activity of pyridine derivatives similar to this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that halogenated pyridines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines revealed that certain derivatives led to substantial reductions in cell viability. The results indicated that compounds with similar functional groups could serve as lead candidates for developing new anticancer therapies .
- Mechanistic Insights : Research focusing on the mechanism of action suggested that these compounds could inhibit key enzymes involved in metabolic pathways critical for cancer cell survival. This was evidenced by assays measuring enzyme activity before and after treatment with the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
